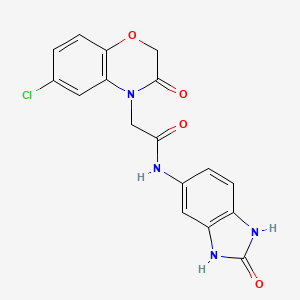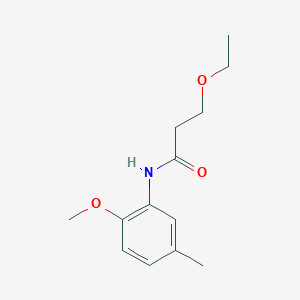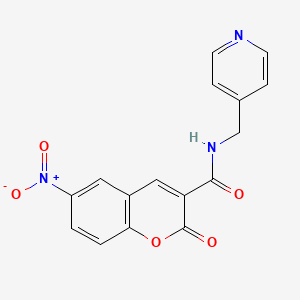![molecular formula C21H28N4O4S B4191577 N-isobutyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4191577.png)
N-isobutyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline
Descripción general
Descripción
N-isobutyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline, commonly known as SMT-19969, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. SMT-19969 is a small molecule inhibitor that targets the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system.
Mecanismo De Acción
SMT-19969 works by selectively blocking the Nav1.7 channel, which is responsible for transmitting pain signals in the nervous system. By inhibiting Nav1.7, SMT-19969 reduces the transmission of pain signals, resulting in analgesic effects. The selectivity of SMT-19969 for Nav1.7 over other sodium channels is what makes it a promising candidate for the development of pain medications (Gaida et al., 2014).
Biochemical and Physiological Effects:
SMT-19969 has been shown to have potent analgesic effects in preclinical studies. In a study by Jarvis et al. (2014), SMT-19969 was found to significantly reduce pain responses in animal models of inflammatory and neuropathic pain. Additionally, SMT-19969 did not cause significant side effects, such as sedation or motor impairment, which are commonly associated with other pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SMT-19969 is its selectivity for Nav1.7 over other sodium channels. This makes it a promising candidate for the development of pain medications that target Nav1.7 specifically. However, one limitation of SMT-19969 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo (Gaida et al., 2014).
Direcciones Futuras
There are several future directions for the research and development of SMT-19969. One potential application is in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, SMT-19969 may have potential applications in other areas, such as epilepsy and migraine. Further research is needed to fully understand the potential of SMT-19969 and to develop effective formulations for clinical use.
In conclusion, SMT-19969 is a promising compound for the development of pain medications that target Nav1.7 specifically. The compound has shown potent analgesic effects in preclinical studies and has the potential to be used in the treatment of chronic pain conditions. However, further research is needed to fully understand the potential of SMT-19969 and to develop effective formulations for clinical use.
Aplicaciones Científicas De Investigación
SMT-19969 has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.7 has been identified as a key target for the development of pain medications, as it is involved in the transmission of pain signals. SMT-19969 has shown promising results in preclinical studies, demonstrating potent analgesic effects without causing significant side effects (Jarvis et al., 2014).
Propiedades
IUPAC Name |
5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-(2-methylpropyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-16(2)15-22-20-14-18(6-9-21(20)25(26)27)23-10-12-24(13-11-23)30(28,29)19-7-4-17(3)5-8-19/h4-9,14,16,22H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVYNMNFJSRLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(2-methylpropyl)-2-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-ethoxypropanoyl)amino]-N-isopropylbenzamide](/img/structure/B4191499.png)
![4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B4191504.png)

![N-allyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4191520.png)

![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-3-nitrobenzamide](/img/structure/B4191531.png)
![N-(4-methoxyphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4191532.png)
![N-[2-(1-methyl-5-{[(4-methyl-1-oxo-2(1H)-phthalazinyl)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4191534.png)
![4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191539.png)
![N-benzyl-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4191550.png)
![{5-[(4-tert-butylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B4191562.png)

![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4191594.png)